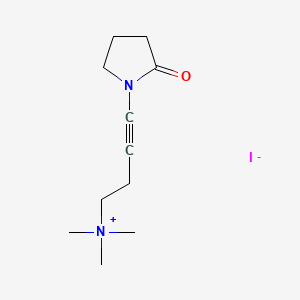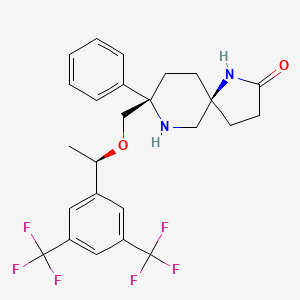
乐硝唑
描述
科学研究应用
乐沃硝唑具有广泛的科学研究应用,包括:
化学: 用作研究硝基咪唑化学及其衍生物的模型化合物。
生物学: 研究其对厌氧菌的影响及其作为抗菌剂的潜力。
医学: 用于治疗厌氧菌感染的临床试验,包括腹腔感染和溃疡性结肠炎.
工业: 用于开发新的抗菌剂和制剂.
作用机制
乐沃硝唑通过阻断 DNA 螺旋的合成或细菌 DNA 的转录和复制来发挥其抗菌作用。 乐沃硝唑中的硝基被还原成活性中间体,导致 DNA 链断裂并抑制核酸合成,导致细菌细胞死亡 . 主要分子靶标是参与复制和转录的 DNA 和相关酶 .
准备方法
合成路线和反应条件: 乐沃硝唑是通过从奥硝唑开始的一系列化学反应合成的。
工业生产方法: 乐沃硝唑的工业生产涉及使用优化反应条件的大规模合成,以确保高产率和纯度。 该工艺通常包括结晶、纯化和质量控制等步骤,以满足药物标准 .
化学反应分析
反应类型: 乐沃硝唑会经历各种化学反应,包括:
还原: 乐沃硝唑中的硝基可以被还原成氨基衍生物。
氧化: 乐沃硝唑可以进行氧化反应形成羟基化代谢物。
常用试剂和条件:
还原: 常用的还原剂包括用钯催化剂的氢气或硼氢化钠。
氧化: 使用高锰酸钾或过氧化氢等氧化剂。
取代: 通常使用叠氮化钠或硫醇等亲核试剂.
形成的主要产物:
还原: 乐沃硝唑的氨基衍生物。
氧化: 羟基化代谢物。
取代: 各种取代衍生物,取决于所使用的亲核试剂.
相似化合物的比较
乐沃硝唑与其他硝基咪唑衍生物(如甲硝唑、替硝唑和奥硝唑)进行比较。 虽然所有这些化合物都具有类似的作用机制,但乐沃硝唑由于其更高的口服生物利用度、更长的半衰期以及对某些厌氧菌的更好疗效而独一无二 .
类似化合物:
- 甲硝唑
- 替硝唑
- 奥硝唑
- 右旋硝唑
属性
IUPAC Name |
(2S)-1-chloro-3-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O3/c1-5-9-3-7(11(13)14)10(5)4-6(12)2-8/h3,6,12H,2,4H2,1H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWKIXLWTCNBKN-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CC(CCl)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(N1C[C@@H](CCl)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166734-83-4 | |
| Record name | Ornidazole, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166734834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ORNIDAZOLE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7CGZ9LP53 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does levornidazole exert its antibacterial effect?
A1: [] Levornidazole, like other nitroimidazoles, works by diffusing into the microbial cell and undergoing reductive activation. This process forms reactive intermediates that damage DNA, leading to cell death.
Q2: Is there a difference in antibacterial activity between levornidazole and ornidazole?
A2: [] Levornidazole displays in vitro activity similar to or slightly higher than ornidazole against anaerobic gram-negative and gram-positive bacilli, and anaerobic gram-positive cocci. Both show good activity against Bacteroides fragilis, Bacteroides thetaiotaomicron, Clostridium difficile, Clostridium perfringens, and Peptostreptococcus magnus.
Q3: Are there any differences in the central nervous system effects between levornidazole and (R)-ornidazole?
A3: [] Yes, (R)-ornidazole exhibits stronger central nervous system inhibition compared to (S)-ornidazole (levornidazole). This difference is observed in various tests, including hypnotic activity, sleeping synergy with thiopental, and anticonvulsive activity in mice models.
Q4: What is the molecular formula and weight of levornidazole?
A4: The molecular formula of levornidazole is C6H10ClN3O3, and its molecular weight is 203.62 g/mol.
Q5: Are there any specific challenges in formulating stable levornidazole injections?
A5: [] Maintaining the stability of levornidazole injections, especially at low temperatures, can be challenging. Novel formulation approaches, such as using specific heating-cooling cycles during production with ethanol or a mixture of ethanol and propylene glycol as solvents, have been explored to enhance stability.
Q6: How does the pharmacokinetic profile of levornidazole compare to ornidazole?
A6: [, ] Studies in healthy Chinese subjects show that the pharmacokinetic parameters, such as Cmax, AUC0-∞, and AUC0-t, are similar for levornidazole and ornidazole after intravenous administration. This suggests comparable absorption, distribution, and elimination characteristics.
Q7: Does levornidazole undergo chiral inversion to (R)-ornidazole in vivo?
A7: [, ] No, research confirms the absence of chiral inversion of levornidazole to (R)-ornidazole in vivo following intravenous administration.
Q8: Is there any difference in the pharmacokinetic profile of levornidazole and levornidazole phosphate disodium?
A8: [] Studies in rats indicate that levornidazole phosphate disodium rapidly converts to levornidazole in vivo. The pharmacokinetic parameters between the two forms show no significant difference, suggesting comparable bioavailability and distribution.
Q9: What are the clinical applications of levornidazole?
A9: Levornidazole exhibits clinical efficacy in treating various anaerobic infections, including pelvic inflammatory disease [], oral anaerobic infections [], and pelvic anaerobic infections [].
Q10: Does levornidazole exhibit potential for treating endometriosis?
A10: [] A rat model of endometriosis suggests that ornidazole, the racemic mixture containing levornidazole, may restrict endometriosis progression by exhibiting anti-inflammatory and antiangiogenic effects. Further research is needed to confirm the specific role of levornidazole.
Q11: What is known about the safety and tolerability of levornidazole?
A11: [, ] Levornidazole demonstrates a favorable safety profile with low incidence of adverse reactions. Studies indicate that it is well-tolerated in healthy volunteers after single and multiple intravenous doses.
Q12: What analytical methods are used to quantify levornidazole?
A12: Several analytical techniques, including high-performance liquid chromatography (HPLC) [, , , , , , , ] and liquid chromatography-tandem mass spectrometry (LC-MS/MS) [], are employed for the qualitative and quantitative analysis of levornidazole in various matrices.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5,12-DIHYDROQUINOXALINO[2,3-B]QUINOXALINE](/img/structure/B1662413.png)
![2-(Pyridin-3-YL)-1-azabicyclo[3.2.2]nonane](/img/structure/B1662415.png)








